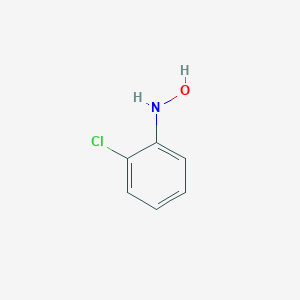
Hexaaminecobalt triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexaaminecobalt triacetate, also known as HAT, is a chemical compound that has been widely used in scientific research as a catalyst for various chemical reactions. It is a coordination complex of cobalt with six ammonia molecules and three acetate ions. HAT has been used in a variety of applications, including organic synthesis, electrochemistry, and catalysis.
Wissenschaftliche Forschungsanwendungen
Hexaaminecobalt triacetate has been used in a variety of scientific research applications, including organic synthesis, electrochemistry, and catalysis. In organic synthesis, Hexaaminecobalt triacetate has been used as a catalyst for the oxidation of alcohols to aldehydes and ketones. It has also been used in the synthesis of heterocycles and other complex organic molecules. In electrochemistry, Hexaaminecobalt triacetate has been used as a mediator for the oxidation of organic compounds and as a catalyst for the reduction of oxygen. In catalysis, Hexaaminecobalt triacetate has been used in the production of hydrogen peroxide and in the oxidation of hydrocarbons.
Wirkmechanismus
The mechanism of action of Hexaaminecobalt triacetate involves the transfer of electrons from the substrate to the cobalt center. The cobalt center then undergoes a redox reaction, transferring electrons to the oxygen molecule or other substrate. The resulting product is then released from the catalyst, allowing the reaction to continue.
Biochemische Und Physiologische Effekte
Hexaaminecobalt triacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. Hexaaminecobalt triacetate has also been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi. Additionally, Hexaaminecobalt triacetate has been shown to have antioxidant properties, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Hexaaminecobalt triacetate in lab experiments is its high solubility in water and other polar solvents. This makes it easy to work with and allows for precise control of reaction conditions. Additionally, Hexaaminecobalt triacetate is a relatively stable compound, making it easy to store and transport. However, one limitation of using Hexaaminecobalt triacetate is its toxicity. Hexaaminecobalt triacetate can be harmful if ingested or inhaled, and proper safety precautions must be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for the use of Hexaaminecobalt triacetate in scientific research. One potential application is in the development of new catalysts for organic synthesis and electrochemistry. Additionally, Hexaaminecobalt triacetate could be used in the production of new pharmaceuticals with anti-cancer, anti-inflammatory, and antimicrobial properties. Further research is also needed to investigate the potential side effects of Hexaaminecobalt triacetate and to develop safer methods for working with this compound.
Conclusion:
In conclusion, Hexaaminecobalt triacetate is a versatile chemical compound that has been widely used in scientific research as a catalyst for various chemical reactions. Its high solubility and stability make it a valuable tool for researchers in a variety of fields. However, proper safety precautions must be taken when working with this compound due to its toxicity. Further research is needed to investigate the potential applications and side effects of Hexaaminecobalt triacetate, as well as to develop safer methods for working with this compound.
Synthesemethoden
The synthesis of Hexaaminecobalt triacetate involves the reaction of cobalt(II) acetate with excess ammonia in the presence of air. The reaction produces a blue-green solution that is then treated with acetic acid to precipitate Hexaaminecobalt triacetate. The resulting product is a dark green solid that is highly soluble in water and other polar solvents.
Eigenschaften
CAS-Nummer |
14023-85-9 |
|---|---|
Produktname |
Hexaaminecobalt triacetate |
Molekularformel |
C6H27CoN6O6 |
Molekulargewicht |
338.25 g/mol |
IUPAC-Name |
azane;cobalt(3+);triacetate |
InChI |
InChI=1S/3C2H4O2.Co.6H3N/c3*1-2(3)4;;;;;;;/h3*1H3,(H,3,4);;6*1H3/q;;;+3;;;;;;/p-3 |
InChI-Schlüssel |
NIKXMAWUHVXNRD-UHFFFAOYSA-K |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].N.N.N.N.N.N.[Co+3] |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].N.N.N.N.N.N.[Co+3] |
Andere CAS-Nummern |
14023-85-9 |
Synonyme |
hexaaminecobalt triacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



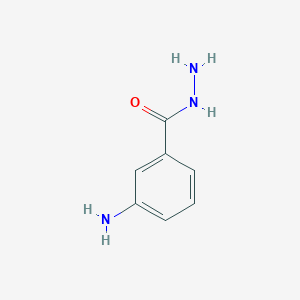
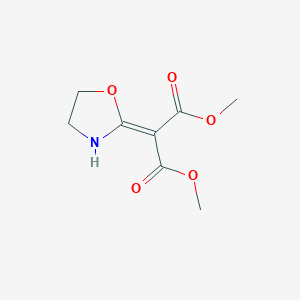

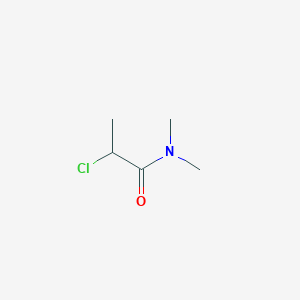
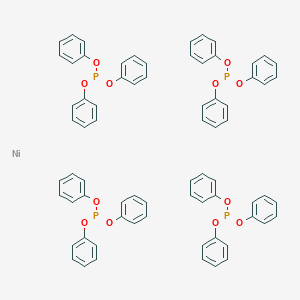
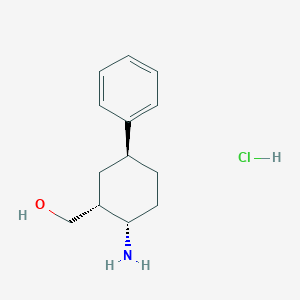
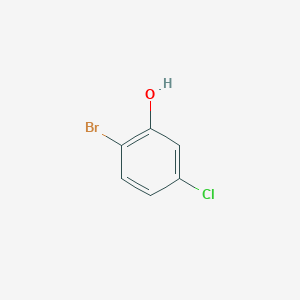
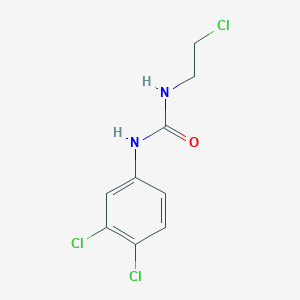
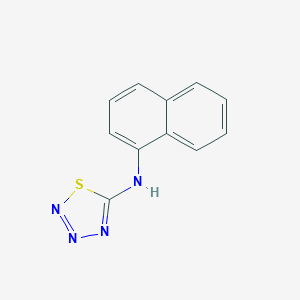
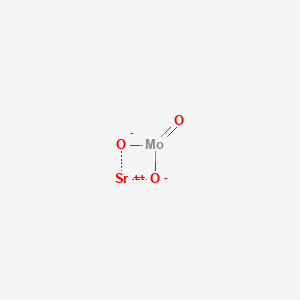
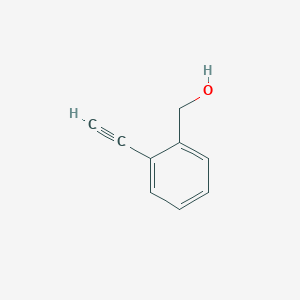
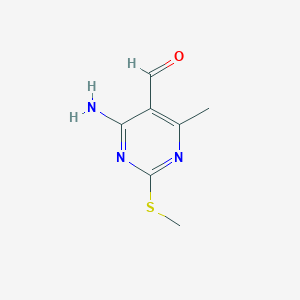
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
